6-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]hexan-1-amine is a chemical compound with the molecular formula C18H32N2O2 It is characterized by its unique structure, which includes an aminobutoxy group attached to a dimethylphenoxy ring, further connected to a hexan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]hexan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(4-aminobutoxy)-2,5-dimethylphenol with hexan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
6-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]hexan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 6-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A compound with a similar structure but different functional groups.
6-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]hexan-1-amine: Another structurally related compound with different substituents.
Uniqueness
6-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]hexan-1-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62397-80-2 |
---|---|
Molecular Formula |
C18H32N2O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
6-[4-(4-aminobutoxy)-2,5-dimethylphenoxy]hexan-1-amine |
InChI |
InChI=1S/C18H32N2O2/c1-15-14-18(22-12-8-6-10-20)16(2)13-17(15)21-11-7-4-3-5-9-19/h13-14H,3-12,19-20H2,1-2H3 |
InChI Key |
FLVGMPMJHSJYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCCCCN)C)OCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.